molecular formula C26H26FN3O2 B243829 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

カタログ番号 B243829
分子量: 431.5 g/mol
InChIキー: KLCJDRLJBGARHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, commonly known as EF-1, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its ability to target specific proteins in the human body. EF-1 has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and infectious diseases.

作用機序

EF-1 exerts its therapeutic effects by inhibiting the activity of specific proteins in the human body. It binds to the active site of these proteins, preventing them from carrying out their normal functions. This leads to the inhibition of various cellular processes, including cell proliferation, migration, and survival. EF-1 has been shown to target specific proteins involved in various diseases, making it a promising therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects:
EF-1 has been shown to have various biochemical and physiological effects on the human body. It has been shown to inhibit the activity of specific enzymes involved in cellular processes, leading to the inhibition of cell proliferation, migration, and survival. EF-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, EF-1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

実験室実験の利点と制限

EF-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, EF-1 also has some limitations for use in lab experiments. It has been shown to have low solubility in aqueous solutions, making it difficult to use in some assays. Furthermore, EF-1 has been shown to have poor pharmacokinetic properties, making it difficult to use in animal studies.

将来の方向性

EF-1 has shown promising results in various scientific research applications, and there are several future directions for its use. One potential direction is the development of EF-1 derivatives with improved pharmacokinetic properties. Another direction is the use of EF-1 in combination with other therapeutic agents to enhance its efficacy. Furthermore, EF-1 could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and metabolic disorders. Overall, EF-1 has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.

合成法

EF-1 is synthesized through a multistep process involving the reaction of 4-(4-ethylbenzoyl)-1-piperazine with 3-fluorobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified through column chromatography. The final product is obtained as a white crystalline solid with a high degree of purity.

科学的研究の応用

EF-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of specific proteins, including kinases and phosphatases, which play crucial roles in various cellular processes. EF-1 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting the activity of specific enzymes involved in the pathogenesis of these diseases. Furthermore, EF-1 has been studied for its potential use as an antiviral agent, particularly in the treatment of influenza and hepatitis C.

特性

分子式

C26H26FN3O2

分子量

431.5 g/mol

IUPAC名

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C26H26FN3O2/c1-2-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-25(31)21-4-3-5-22(27)18-21/h3-13,18H,2,14-17H2,1H3,(H,28,31)

InChIキー

KLCJDRLJBGARHR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

正規SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。